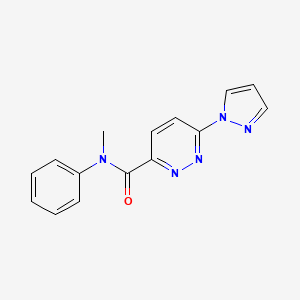

N-méthyl-N-phényl-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-methyl-N-phenyl-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide: is a complex organic compound characterized by its pyridazine core structure, which is substituted with a phenyl group, a pyrazolyl group, and a carboxamide group

Applications De Recherche Scientifique

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex heterocyclic systems. Its pyridazine core and substituents make it a versatile intermediate in organic synthesis.

Biology: The biological activity of N-methyl-N-phenyl-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide has been explored in various studies. It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

Medicine: In the medical field, this compound has been investigated for its potential therapeutic effects. Its ability to interact with biological targets suggests possible applications in the treatment of diseases such as cancer and inflammation.

Industry: In the industrial sector, this compound can be used in the development of new materials and chemicals. Its unique structure and reactivity make it suitable for various applications, including the production of agrochemicals and pharmaceuticals.

Mécanisme D'action

Pyrazoles

are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two adjacent nitrogen atoms . They are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Carboxamides

, on the other hand, are organic compounds that contain a functional group consisting of a carbonyl (RR’C=O) and an amine (NR2), which is attached to the carbonyl carbon . They have been shown to exhibit excellent FLT3 and CDK inhibition and antiproliferative activities .

The pharmacokinetics of a drug refers to how it is absorbed, distributed, metabolized, and excreted (ADME) in the body . These processes determine the onset, duration, and intensity of a drug’s effect . Factors such as the drug’s chemical properties, patient-related factors (e.g., renal function, genetic makeup, sex, age), and environmental factors can influence these processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: . Common synthetic routes include:

Multicomponent reactions (MCRs): These reactions involve the simultaneous formation of multiple bonds in a single step, often using readily available starting materials.

Cyclocondensation reactions: These reactions involve the cyclization of a linear precursor to form the pyridazine ring.

Substitution reactions:

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions: N-methyl-N-phenyl-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

Reduction: Reduction reactions can be used to convert the compound to its reduced forms.

Substitution: Substitution reactions can introduce different functional groups at various positions on the pyridazine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines and halides can be used for substitution reactions, often under basic or acidic conditions.

Major Products Formed:

Oxidation: Oxidation can lead to the formation of carboxylic acids, ketones, or aldehydes.

Reduction: Reduction can produce amines or alcohols.

Substitution: Substitution reactions can yield various derivatives with different functional groups.

Comparaison Avec Des Composés Similaires

Pyrazole derivatives: These compounds share the pyrazolyl group and are known for their diverse biological activities.

Pyridazine derivatives: Compounds with a pyridazine core structure, similar to the one , are used in various chemical and biological applications.

Carboxamide derivatives: These compounds contain the carboxamide group and are used in pharmaceuticals and agrochemicals.

Uniqueness: N-methyl-N-phenyl-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide stands out due to its unique combination of functional groups and its potential applications in multiple fields. Its structural complexity and reactivity make it a valuable compound for scientific research and industrial use.

Activité Biologique

N-methyl-N-phenyl-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure that includes a pyridazine ring, a pyrazole moiety, and a carboxamide functional group. The synthesis typically involves multi-step reactions, including the formation of the pyrazole ring via hydrazine condensation with carbonyl compounds, and subsequent coupling to form the pyridazine structure. The introduction of the methyl and phenyl groups enhances its pharmacological properties.

N-methyl-N-phenyl-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide exhibits various mechanisms of action depending on its biological target:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and various kinases.

- Receptor Modulation : It acts as a modulator for purinergic receptors (e.g., P2Y12), which are crucial in platelet aggregation and cardiovascular health .

- Antioxidant Activity : The compound demonstrates antioxidant properties that may contribute to its therapeutic effects in oxidative stress-related diseases.

Anti-inflammatory Activity

Research has highlighted the anti-inflammatory potential of this compound. In vitro studies indicate that it significantly inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, with IC50 values in the low micromolar range . This suggests its utility in treating conditions characterized by chronic inflammation.

Anticancer Properties

The compound has also been evaluated for anticancer activity against various cancer cell lines. In particular, it has shown promising results in inhibiting cell proliferation and inducing apoptosis in human lung (A549) and colon (HT-29) cancer cells. Molecular docking studies suggest that it binds effectively to targets involved in cancer progression, such as glycogen synthase kinase 3 (GSK3) .

Antithrombotic Effects

As a reversible antagonist of the P2Y12 receptor, N-methyl-N-phenyl-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide exhibits potent antiplatelet effects, making it a candidate for cardiovascular therapies aimed at preventing thromboembolic events .

Comparative Analysis with Related Compounds

To better understand the unique properties of N-methyl-N-phenyl-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide, a comparison with similar compounds is essential:

Case Studies

Several studies have investigated the efficacy of N-methyl-N-phenyl-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide:

- In Vivo Anti-inflammatory Study : A study demonstrated that administration of this compound significantly reduced edema in a mouse model of inflammation, outperforming standard NSAIDs like diclofenac .

- Cancer Treatment Trials : Clinical trials are ongoing to assess its effectiveness as part of combination therapies for lung and colon cancers, focusing on its ability to enhance the efficacy of existing chemotherapeutics .

Propriétés

IUPAC Name |

N-methyl-N-phenyl-6-pyrazol-1-ylpyridazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5O/c1-19(12-6-3-2-4-7-12)15(21)13-8-9-14(18-17-13)20-11-5-10-16-20/h2-11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAGQJNLCMAYKKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)C2=NN=C(C=C2)N3C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.